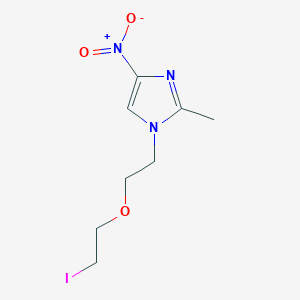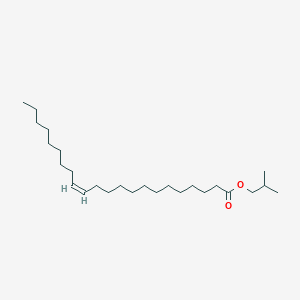
3-ブロモ-2-メチルベンツヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tecfidera, known chemically as dimethyl fumarate, is a medication primarily used to treat relapsing forms of multiple sclerosis (MS). Multiple sclerosis is a chronic disease where the immune system attacks the protective sheath (myelin) that covers nerve fibers, leading to communication problems between the brain and the rest of the body . Tecfidera helps reduce the frequency of relapses and slow the progression of disability in patients with MS .
科学的研究の応用
Dimethyl fumarate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: It is studied for its effects on cellular pathways and its potential as an antioxidant.
Medicine: Beyond its use in treating multiple sclerosis, dimethyl fumarate is also being researched for its potential in treating other autoimmune diseases and conditions involving oxidative stress.
Industry: It is used as a plasticizer and as an additive in various industrial processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl fumarate is synthesized through the esterification of fumaric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The general reaction is as follows:
Fumaric Acid+2Methanol→Dimethyl Fumarate+Water
Industrial Production Methods: In industrial settings, the production of dimethyl fumarate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Reactants: Fumaric acid and methanol.
Catalyst: Sulfuric acid or another suitable acid catalyst.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to increase the reaction rate.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Dimethyl fumarate undergoes several types of chemical reactions, including:
Oxidation: Dimethyl fumarate can be oxidized to form fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used.
Major Products:
Oxidation: Fumaric acid.
Reduction: Succinic acid.
Substitution: Various substituted fumarates depending on the nucleophile used.
作用機序
The exact mechanism of action of dimethyl fumarate in multiple sclerosis is not fully understood. it is believed to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is activated in response to oxidative stress and leads to the upregulation of antioxidant response elements . Dimethyl fumarate is thought to degrade to its active metabolite, monomethyl fumarate, which then exerts its effects by modulating the immune response and reducing inflammation .
Similar Compounds:
Glatiramer acetate (Copaxone): Another medication used to treat relapsing forms of multiple sclerosis. It is a combination of four amino acids and works by modulating the immune response.
Ocrelizumab (Ocrevus): A CD20 monoclonal antibody that targets B-cells and reduces inflammation in multiple sclerosis patients.
Monomethyl fumarate (Bafiertam): A bioequivalent alternative to dimethyl fumarate, used for the same indications.
Uniqueness of Tecfidera: Tecfidera is unique in its mechanism of action involving the Nrf2 pathway and its ability to modulate the immune response through its active metabolite, monomethyl fumarate . This sets it apart from other multiple sclerosis treatments that may target different pathways or immune cells.
特性
IUPAC Name |
3-bromo-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAKSCUEVFJSTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391565 |
Source


|
| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108485-07-0 |
Source


|
| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



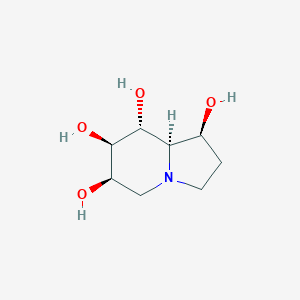
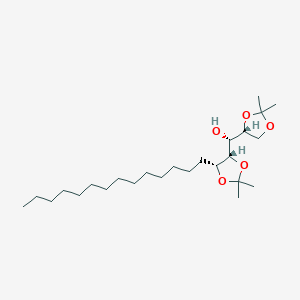




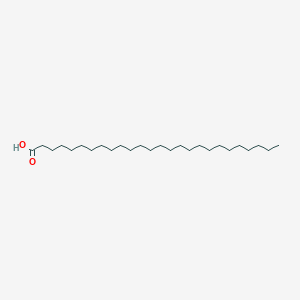

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
